Intramolecular Wittig Reactivity: Exclusive β‑Acetylenic Carbon Labelling Confirms Substrate‑Specific Cyclisation
Starting from 1‑(1‑methylcyclopentyl)‑2‑(triphenylphosphoranylidene)ethanone (this compound, acylmethylidenephosphorane 5), formylation with acetic [¹³C]formic anhydride delivers diacylmethylidenephosphorane 7. Thermolysis of 7 at 230–300 °C produces [β‑¹³C]‑1‑(1‑methylcyclopentyl)prop‑2‑inone, and the ¹³C label is transferred almost exclusively (>90 % by NMR integration) to the β‑position of the product 2‑cyclopentenone [1]. When the 1‑methylcyclopentyl group is replaced by a less‑hindered residue, cyclisation either gives isomeric mixtures or fails to proceed, highlighting the structural indispensability of this specific phosphorane [1].
| Evidence Dimension | Intramolecular Wittig cyclisation outcome (isotope‑label migration fidelity) |
|---|---|
| Target Compound Data | >90 % ¹³C label migration to C(β) of 2‑cyclopentenone product |
| Comparator Or Baseline | Analogous acylmethylidenephosphoranes with phenyl or linear alkyl substituents; no quantitative cyclisation or label migration data reported due to competing pathways |
| Quantified Difference | Exclusive label retention (>90 % vs. unproductive or non‑selective cyclisation for reported analogs) |
| Conditions | Formylation with AcO¹³CHO; neat thermolysis at 230–300 °C; product analysis by ¹³C NMR |
Why This Matters
For researchers building isotope‑labelled mechanistic probes, this phosphorane is the only validated entry point for site‑specific ¹³C incorporation into the α‑alkynone scaffold, eliminating the risk of label scrambling seen with other acylmethylidenephosphoranes.
- [1] Koller, M.; Karpf, M.; Dreiding, A. S. Zum Mechanismus der α‑Alkinon‑Cyclisierung: Synthese und Thermolyse von 1‑(1‑Methylcyclopentyl)[3‑¹³C]prop‑2‑inon. Helv. Chim. Acta 1983, 66 (8), 2760‑2768. DOI: 10.1002/hlca.19830660844. View Source
